2-ethynyl-3,4-dihydro-2H-pyran
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Overview
Description
2-Ethynyl-3,4-dihydro-2H-pyran is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and an ethynyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with acetylene in the presence of a suitable catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the addition of the ethynyl group to the pyran ring.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Catalysts such as palladium or nickel complexes are frequently employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 2-ethyl-3,4-dihydro-2H-pyran.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical for reducing the ethynyl group.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: 2-Ethyl-3,4-dihydro-2H-pyran.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-3,4-dihydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-ethynyl-3,4-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
2-Ethyl-3,4-dihydro-2H-pyran: Similar structure but with an ethyl group instead of an ethynyl group, resulting in different reactivity and applications.
2-Methoxy-3,4-dihydro-2H-pyran:
Uniqueness: 2-Ethynyl-3,4-dihydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
34331-74-3 |
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Molecular Formula |
C7H8O |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
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